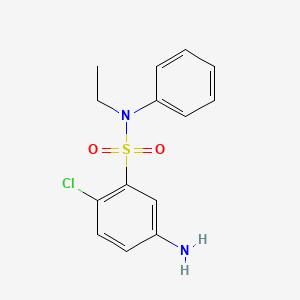

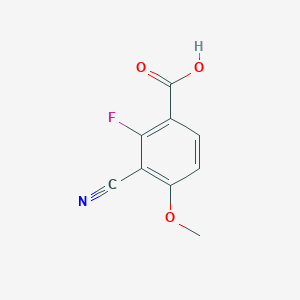

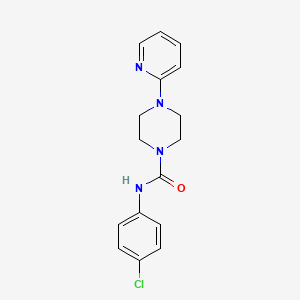

N-(2-羟基-3-(异戊氨基)丙基)-N-(4-甲氧基苯基)-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-hydroxy-3-(isopentylamino)propyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides are often explored for their potential therapeutic applications, including as enzyme inhibitors, anticonvulsants, anticancer agents, and more. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various sulfonamide derivatives with similar structural motifs and their biological activities.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. For example, in one study, the synthesis was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule, which was then treated with various alkyl/aralkyl halides to produce a series of new derivatives . Another study synthesized a series of benzenesulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods highlight the versatility of sulfonamide chemistry and the ability to introduce various functional groups to create a wide array of derivatives.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . X-ray crystallography is also used to determine the precise three-dimensional arrangement of atoms within a molecule, as seen in the study of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. For instance, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid has been used as a derivatizing reagent for primary amines, indicating the reactivity of the sulfonamide group towards nucleophilic substitution reactions . The reactivity of sulfonamides can be exploited for the synthesis of more complex molecules or for the modification of existing compounds to enhance their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the poor water solubility of certain sulfonamide compounds can limit their therapeutic potential, necessitating modifications to improve their pharmacological properties . The presence of different substituents on the sulfonamide scaffold can also affect the compound's ability to interact with biological targets, as seen in the inhibition studies of human carbonic anhydrase isoforms .

科学研究应用

抗肿瘤活性

磺酰胺化合物已被评估其抗肿瘤特性。例如,N-[2-[(4-羟基苯基)氨基]-3-吡啶基]-4-甲氧基苯磺酰胺和 N-(3-氯-7-吲哚基)-1,4-苯二磺酰胺等化合物已显示出作为细胞周期抑制剂的潜力,其中一些已进入临床试验。这些化合物破坏微管蛋白聚合并降低癌细胞系中的 S 期分数,表明它们在癌症治疗研究中的效用 (Owa 等,2002)。

多态性和固态化学

对磺酰脲类抗糖尿病药物甲苯磺丁酰胺的多晶型物研究揭示了这些形式的不同密度和分子排列。这项研究提供了压力对多晶型物转变的影响的见解,这对于理解药物制剂和稳定性至关重要 (Fedorov 等,2017)。

光动力疗法

已合成苯磺酰胺的新衍生物用于光动力疗法,这是一种治疗癌症的治疗方式。这些化合物表现出高单线态氧量子产率,使其成为癌症治疗中 II 型光敏剂的有力候选者 (Pişkin 等,2020)。

神经发生

已研究了 P7C3(一种已知可以增强神经发生的化合物)的衍生物对神经干细胞的影响。研究表明,这些化合物可能通过在神经干细胞分化过程中诱导最终细胞分裂来促进神经发生,为治疗神经退行性疾病提供了潜在途径 (Shin 等,2015)。

属性

IUPAC Name |

N-[2-hydroxy-3-(3-methylbutylamino)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O4S/c1-17(2)13-14-23-15-20(25)16-24(19-7-9-21(28-4)10-8-19)29(26,27)22-11-5-18(3)6-12-22/h5-12,17,20,23,25H,13-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDGQBOWBKLKKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCCC(C)C)O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3018025.png)

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B3018027.png)

![5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3018031.png)

![1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018032.png)

![methyl 2-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B3018033.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018039.png)